

Navigating the Disposal of ACS-67: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACS-67

Cat. No.: B605159

[Get Quote](#)

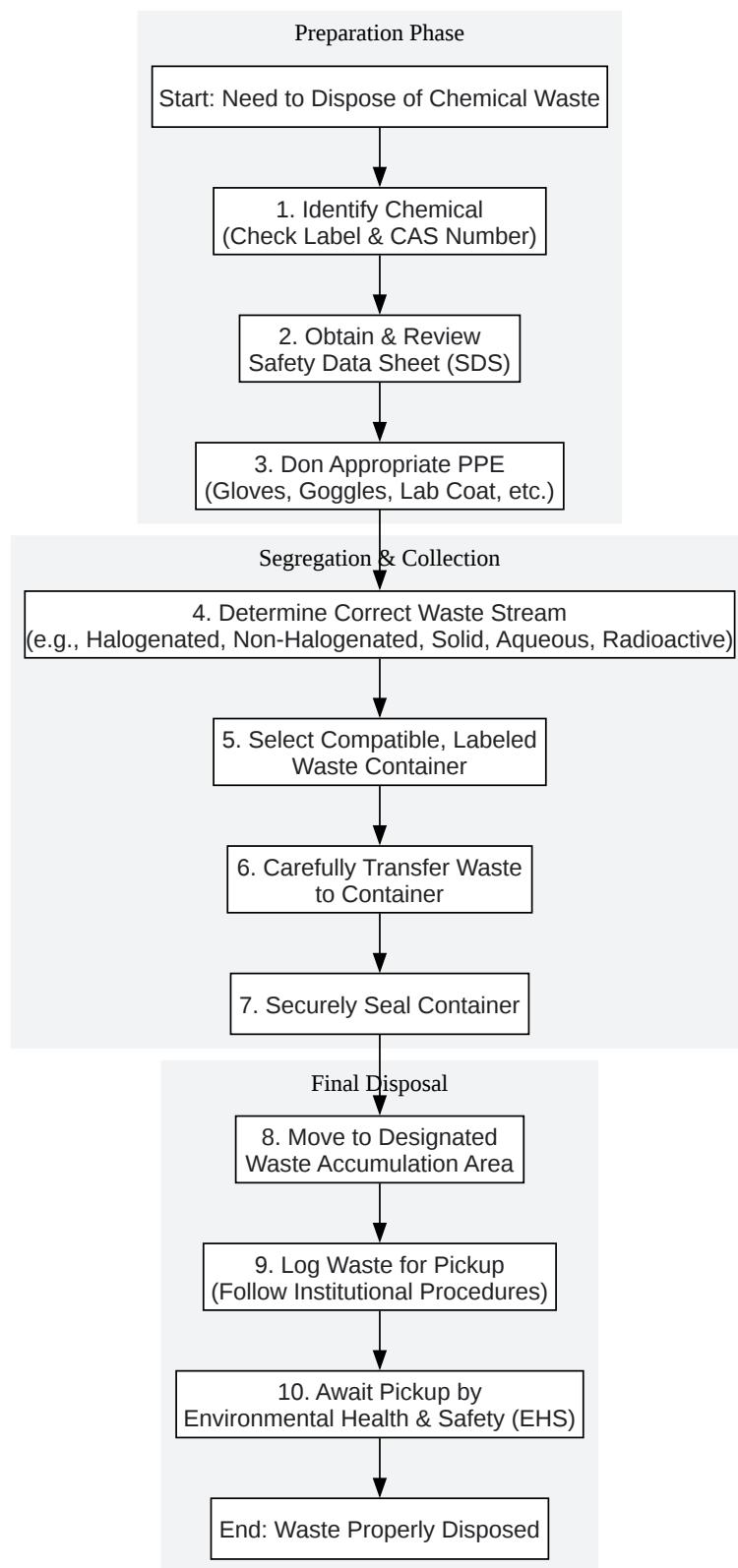
The proper disposal of any chemical substance is a critical component of laboratory safety and environmental responsibility. The designation "ACS-67" is not a unique identifier and may refer to several different chemical products, each with distinct properties, hazards, and disposal requirements. Therefore, the first and most crucial step for any researcher, scientist, or drug development professional is to positively identify the specific chemical by referencing the manufacturer's label and, most importantly, the Safety Data Sheet (SDS).

This guide provides a general framework for the safe handling and disposal of a laboratory chemical, using various substances that may be identified as "67" as illustrative examples of the diverse considerations required.

Step 1: Identify the Chemical and Consult the Safety Data Sheet (SDS)

Before any handling or disposal procedures begin, it is imperative to identify the exact chemical. The CAS (Chemical Abstracts Service) number is a unique identifier that will be listed on the product's container and its SDS. The SDS is the primary source of information for chemical properties, hazards, handling, storage, and disposal.

To illustrate the importance of this step, the search for "ACS-67" yielded multiple distinct substances with significantly different characteristics:


Substance Name	CAS Number	Key Hazards
ACS 67 (SCBT)	1088434-86-9	For Research Use Only. Specific hazards not detailed in provided search results, but SDS must be consulted.
ACS-W 24PK	Mixture	Extremely flammable aerosol. Causes serious eye irritation. Suspected of damaging the unborn child. May cause damage to organs through prolonged or repeated exposure.[1]
Copper-67 (Cu-67)	Not explicitly provided	Radioactive material. Decays by β - decay.[2]
Superior No. 67	Mixture	May release small amounts of HCl. Irritating to eyes and skin. [3]
Acid Orange 67	12220-06-3	Organic azo dye. May cause irritation.[4]
Hexane (ACS Grade)	110-54-3	Highly flammable. Causes skin irritation. Harmful with prolonged exposure. Toxic to aquatic life. Possible risk of impaired fertility.[5]
Flammable Liquid (Sigma-Aldrich)	Not explicitly provided	Flammable liquid and vapor. Causes severe skin burns and eye damage.
Gallium-67 (Ga-67)	14119-09-6	Radioactive material.[6]

This table clearly demonstrates that a generic disposal plan for "ACS-67" would be dangerously inadequate. The procedures for disposing of a flammable, toxic solvent like

Hexane are vastly different from those for a radioactive isotope like Copper-67 or a corrosive substance.

Step 2: General Laboratory Chemical Disposal Protocol

Once the specific chemical and its hazards are understood from the SDS, a safe and compliant disposal plan can be implemented. The following is a generalized workflow for the disposal of chemical waste from a laboratory setting.

[Click to download full resolution via product page](#)

Caption: General workflow for laboratory chemical waste disposal.

Step 3: Key Experimental Protocols for Safe Disposal

The following provides a detailed methodology for the key steps in the chemical disposal process.

Protocol for Waste Characterization and Segregation

- Consult Section 13 of the SDS: This section, titled "Disposal Considerations," will provide specific guidance from the manufacturer.
- Determine Waste Classification: Based on the SDS and institutional guidelines, classify the waste. Common classifications include:
 - Hazardous Waste: Exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
 - Radioactive Waste: For isotopes like Copper-67 or Gallium-67, disposal must follow strict radiation safety protocols.
 - Non-Hazardous Waste: Some chemicals may be deemed non-hazardous by regulatory bodies, but always confirm with your institution's Environmental Health & Safety (EHS) office.
- Segregate Waste Streams: Never mix incompatible waste types. Common segregation practices include:
 - Halogenated vs. Non-Halogenated Organic Solvents
 - Acids vs. Bases
 - Oxidizers vs. Flammables
 - Liquid vs. Solid Waste
 - Radioactive vs. Chemical Waste

Protocol for Waste Container Management

- Container Selection: Use only approved, chemically compatible containers. For example, do not store corrosive acids in metal cans. The container must be in good condition with a secure, leak-proof lid.
- Labeling: All waste containers must be clearly labeled. The label should include:
 - The words "Hazardous Waste" (or other appropriate designation).
 - The full chemical name(s) of the contents (no abbreviations or formulas).
 - The approximate percentage of each component.
 - The primary hazard(s) (e.g., Flammable, Corrosive, Toxic, Reactive).
 - The date accumulation started.
 - The name and contact information of the generating researcher/lab.
- Accumulation: Keep waste containers closed at all times, except when adding waste. Store containers in a designated satellite accumulation area within the laboratory that is under the control of the operator.

Immediate Safety and Logistical Information

- Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.^[1] For highly hazardous materials, additional protection such as a face shield or respirator may be necessary.^[7]
- Ventilation: Handle volatile or highly toxic chemicals only in a well-ventilated area, preferably within a chemical fume hood.^[5]
- Spill Response: Be prepared for spills. Have a spill kit readily available with appropriate absorbent materials. For flammable liquids, eliminate all ignition sources.^[1] For corrosive materials, have a neutralizing agent (such as sodium bicarbonate for acids) available.^[3] In

case of a large or hazardous spill, evacuate the area and contact your institution's EHS office immediately.

- Emergency Procedures: In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[\[1\]](#) For skin contact, remove contaminated clothing and wash the affected area thoroughly.[\[3\]](#) If inhaled, move to fresh air and seek medical attention.[\[5\]](#)

By prioritizing accurate chemical identification and diligent adherence to the procedures outlined in the Safety Data Sheet and institutional guidelines, researchers can ensure the safe and compliant disposal of all chemical waste, including any substance designated as "ACS-67." This approach not only protects laboratory personnel but also safeguards the wider community and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsm5-ss16.sharpschool.com [cdnsm5-ss16.sharpschool.com]
- 2. 67Cu [prismap.eu]
- 3. superiorflux.com [superiorflux.com]
- 4. Acid Orange 67 | 12220-06-3 [chemicalbook.com]
- 5. One moment, please... [anaquahk.com]
- 6. Gallium-67 | Ga | CID 5464084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acs-cp.com [acs-cp.com]
- To cite this document: BenchChem. [Navigating the Disposal of ACS-67: A Guide to Safe and Compliant Practices]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605159#acs-67-proper-disposal-procedures\]](https://www.benchchem.com/product/b605159#acs-67-proper-disposal-procedures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com